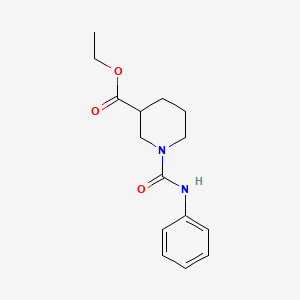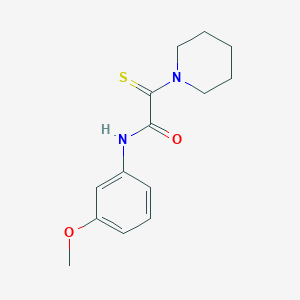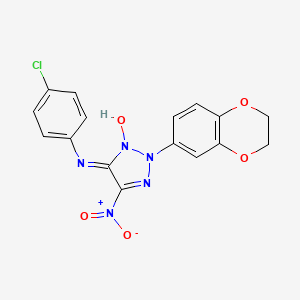![molecular formula C18H13Cl2NO2S B4193372 N-(3,4-dichlorophenyl)-5-[(phenylthio)methyl]-2-furamide](/img/structure/B4193372.png)
N-(3,4-dichlorophenyl)-5-[(phenylthio)methyl]-2-furamide
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-5-[(phenylthio)methyl]-2-furamide, also known as DCF, is a chemical compound that has been widely used in scientific research. It is a furan-based compound that has been synthesized through various methods. The compound has been found to have several biochemical and physiological effects, making it a useful tool for researchers in various fields.
Wirkmechanismus
N-(3,4-dichlorophenyl)-5-[(phenylthio)methyl]-2-furamide has been found to inhibit the activity of several enzymes, including protein kinases and cyclooxygenase-2. It has also been found to induce apoptosis in cancer cells through the activation of caspase-3. The compound has been shown to increase the production of reactive oxygen species, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-5-[(phenylthio)methyl]-2-furamide has been found to have several biochemical and physiological effects, including the induction of oxidative stress, inhibition of cell proliferation, and induction of apoptosis in cancer cells. It has also been found to have anti-inflammatory effects through the inhibition of cyclooxygenase-2 activity. Additionally, N-(3,4-dichlorophenyl)-5-[(phenylthio)methyl]-2-furamide has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dichlorophenyl)-5-[(phenylthio)methyl]-2-furamide has several advantages for lab experiments, including its high yield and purity, as well as its ability to inhibit the activity of enzymes and induce apoptosis in cancer cells. However, the compound has several limitations, including its potential toxicity and the need for caution when handling the compound.
Zukünftige Richtungen
There are several future directions for the use of N-(3,4-dichlorophenyl)-5-[(phenylthio)methyl]-2-furamide in scientific research. One direction is the investigation of its potential as a therapeutic agent for the treatment of cancer and neurodegenerative disorders. Another direction is the development of more specific inhibitors of enzymes targeted by N-(3,4-dichlorophenyl)-5-[(phenylthio)methyl]-2-furamide, which could lead to the development of more effective therapies. Additionally, the use of N-(3,4-dichlorophenyl)-5-[(phenylthio)methyl]-2-furamide as a fluorescent probe to detect reactive oxygen species in biological samples could be further explored.
In conclusion, N-(3,4-dichlorophenyl)-5-[(phenylthio)methyl]-2-furamide is a useful tool for scientific research, with several applications and potential future directions. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The compound has the potential to contribute to the development of new therapies for various diseases and to further our understanding of biological processes.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dichlorophenyl)-5-[(phenylthio)methyl]-2-furamide has been used in various scientific research applications, including as a tool to study the role of oxidative stress in the development of diseases such as cancer and neurodegenerative disorders. It has also been used to investigate the role of protein kinases in cell signaling pathways. Additionally, N-(3,4-dichlorophenyl)-5-[(phenylthio)methyl]-2-furamide has been used as a fluorescent probe to detect reactive oxygen species in biological samples.
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2S/c19-15-8-6-12(10-16(15)20)21-18(22)17-9-7-13(23-17)11-24-14-4-2-1-3-5-14/h1-10H,11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFRPACDFIIGFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(O2)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2-ethoxyphenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4193303.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4193308.png)
![1,3-dimethyl-5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-6-nitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4193310.png)
![N,N-diethyl-4-({[2-(4-morpholinyl)ethyl]amino}methyl)aniline dihydrochloride](/img/structure/B4193337.png)
![3-(allyloxy)-N-[cyclopentyl(phenyl)methyl]benzamide](/img/structure/B4193344.png)
![2-chloro-N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]benzamide](/img/structure/B4193346.png)
![ethyl 4-({[3-(phenoxyacetyl)-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B4193350.png)

![N-[2-(dimethylamino)ethyl]-3-ethoxybenzamide hydrochloride](/img/structure/B4193364.png)


![1-(1-ethyl-1H-1,2,4-triazol-5-yl)-N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B4193387.png)
